molecular formula C19H23NO2 B14630651 5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide CAS No. 55419-38-0

5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide

Cat. No.: B14630651
CAS No.: 55419-38-0
M. Wt: 297.4 g/mol
InChI Key: VHSYETYDOCVBBX-UHFFFAOYSA-N
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Description

5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a dimethylphenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid, tert-butyl chloride, and 2,3-dimethylaniline.

    Formation of tert-Butyl Ester: The first step involves the esterification of 2-hydroxybenzoic acid with tert-butyl chloride in the presence of a suitable catalyst, such as sulfuric acid, to form tert-butyl 2-hydroxybenzoate.

    Amidation Reaction: The tert-butyl 2-hydroxybenzoate is then reacted with 2,3-dimethylaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine derivative.

    Substitution: The tert-butyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which is beneficial in conditions like glaucoma .

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-hydroxybenzamide: Lacks the dimethylphenyl group, which may affect its binding affinity and specificity.

    N-(2,3-Dimethylphenyl)-2-hydroxybenzamide: Lacks the tert-butyl group, which may influence its solubility and stability.

Uniqueness

5-tert-Butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide is unique due to the presence of both the tert-butyl and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.

Properties

CAS No.

55419-38-0

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

5-tert-butyl-N-(2,3-dimethylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C19H23NO2/c1-12-7-6-8-16(13(12)2)20-18(22)15-11-14(19(3,4)5)9-10-17(15)21/h6-11,21H,1-5H3,(H,20,22)

InChI Key

VHSYETYDOCVBBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)C(C)(C)C)O)C

Origin of Product

United States

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